Methyl 3-(4-aminophenyl)propanoate hydrochloride
Overview
Description
Methyl 3-(4-aminophenyl)propanoate hydrochloride: is an organic compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of methyl 3-(4-aminophenyl)propanoate, which is characterized by the presence of an amino group attached to a phenyl ring, and a propanoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 3-(4-aminophenyl)propanoate hydrochloride typically begins with the esterification of 4-aminophenylpropanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a stable and crystalline form suitable for various applications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors to carry out the esterification process.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-aminophenyl)propanoate hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: The compound can also be reduced, particularly the ester group, to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Alcohol derivatives of the compound.
Substitution Products: Various acylated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Methyl 3-(4-aminophenyl)propanoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine:
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 4-aminophenylpropanoic acid, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Methyl 3-(4-aminophenoxy)propanoate: Similar in structure but with an ether linkage instead of a direct phenyl-propanoate connection.
Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride: Contains a methyl group on the phenyl ring, altering its chemical properties.
Uniqueness:
Functional Groups: The presence of both an amino group and an ester group in methyl 3-(4-aminophenyl)propanoate hydrochloride provides unique reactivity and versatility in chemical synthesis.
Applications: Its specific structure makes it suitable for a wide range of applications in scientific research, particularly in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-3,5-6H,4,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOXPLOXZDPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638029 | |
Record name | Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00638029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91012-19-0 | |
Record name | 91012-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 91012-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00638029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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